5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
Overview
Description
5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a chloropyridine moiety, a furan ring, and an oxadiazole ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid hydrazide with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Furanones and other oxidized derivatives.
Reduction Products: Dihydrofurans and related compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. The chloropyridine and furan moieties can enhance binding affinity and specificity towards target proteins.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chloropyridin-4-yl)-1,2,4-oxadiazole: Lacks the furan ring, which may affect its reactivity and biological activity.
3-(Furan-2-yl)-1,2,4-oxadiazole: Lacks the chloropyridine moiety, which may influence its chemical properties and applications.
5-(2-Chloropyridin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties and reactivity.
Uniqueness
5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2/c12-9-6-7(3-4-13-9)11-14-10(15-17-11)8-2-1-5-16-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTRKZOQJKBUQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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